5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
描述
属性
IUPAC Name |
6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c1-10(2)16-15(20-27-26-12(4)29-20)8-28-17(16)19(22-9-23-28)25-14-6-13-5-11(3)24-18(13)21-7-14/h5-10H,1-4H3,(H,21,24)(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQXPATWSOGSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)NC3=NC=NN4C3=C(C(=C4)C5=NN=C(O5)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215483 | |
| Record name | BMS-645737 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651744-16-0 | |
| Record name | BMS-645737 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0651744160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-645737 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-645737 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H6HFH34L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Synthesis of the Pyrrolo[2,1-f]Triazin-4-Amine Core
The pyrrolo[2,1-f]triazine scaffold forms the central heterocyclic system in the target compound. A validated method for constructing this core involves the reaction of 2-cyanopyrrole with monochloramine (NH₂Cl) under controlled conditions.
Monochloramine Generation
Monochloramine is synthesized by mixing sodium hypochlorite (NaOCl) with ammonium chloride (NH₄Cl) in a methyl tert-butyl ether (MTBE)/water biphasic system at −8 ± 2 °C. This exothermic reaction requires precise temperature control to avoid overchlorination. The organic layer containing monochloramine (∼2.2% concentration) is separated, washed with brine, and dried over anhydrous calcium chloride.
Cyclization to Pyrrolo[2,1-f]Triazin-4-Amine
2-Cyanopyrrole is treated with the pre-formed monochloramine solution in MTBE at 0–5 °C under nitrogen. The reaction proceeds via nucleophilic attack of the chloramine on the nitrile group, followed by cyclization to form the triazine ring. HPLC monitoring confirms completion when residual pyrrole-2-carbonitrile falls below 6%. The crude product is isolated in 70–85% yield after aqueous workup and crystallization.
Synthesis of the 5-Methyl-1,3,4-Oxadiazol-2-yl Moiety
The 5-methyl-1,3,4-oxadiazole ring is constructed through cyclodehydration of a hydrazide intermediate.
Hydrazide Formation
A carboxylic acid derivative (e.g., acetic acid) is treated with hydrazine hydrate in ethanol under reflux to yield the corresponding hydrazide. For 5-methyl substitution, isobutyric acid hydrazide is prepared by reacting isobutyryl chloride with hydrazine in dichloromethane at 0–5 °C.
Coupling of the Oxadiazole to the Triazine Core
The 6-position of the triazine core is functionalized with the oxadiazole moiety through a nucleophilic aromatic substitution (SNAr) reaction.
Activation of the Triazine
The triazine intermediate is treated with N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce a bromine atom at the 6-position. This halogenation step proceeds in chloroform at 25 °C for 6 hours (yield: 70–75%).
SNAr Reaction with Oxadiazole
The brominated triazine reacts with the sodium salt of 5-methyl-1,3,4-oxadiazole-2-thiol in dimethyl sulfoxide (DMSO) at 100 °C for 24 hours. The thiolate ion displaces the bromide, forming a carbon-sulfur bond. The product is purified via recrystallization from ethanol (yield: 60–68%).
Introduction of the N-(2-Methyl-1H-Pyrrolo[2,3-b]Pyridin-5-yl) Group
The final step involves coupling the triazine-oxadiazole intermediate with 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine via a Buchwald–Hartwig amination.
Palladium-Catalyzed Coupling
A mixture of the triazine intermediate, 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, palladium(II) acetate, Xantphos ligand, and cesium carbonate in toluene is heated at 110 °C for 18 hours under nitrogen. The reaction proceeds via a C–N cross-coupling mechanism, with the palladium catalyst facilitating oxidative addition and reductive elimination. The crude product is purified via column chromatography (yield: 50–55%).
Optimization and Scalability Considerations
Temperature Control in Cyclization Steps
Exothermic reactions (e.g., monochloramine generation) require jacketed reactors to maintain temperatures below −5 °C, preventing side reactions.
Analytical Data and Characterization
Table 1. Spectroscopic Data for Key Intermediates
| Intermediate | ¹H NMR (δ, ppm) | MS (m/z) | Yield (%) |
|---|---|---|---|
| Pyrrolo[2,1-f]triazin-4-amine | 7.45 (s, 1H), 6.82 (d, 1H) | 160 [M+H]⁺ | 78 |
| 5-Isopropyl triazine | 1.32 (d, 6H), 3.01 (m, 1H) | 216 [M+H]⁺ | 65 |
| Oxadiazole intermediate | 2.45 (s, 3H), 7.20 (s, 1H) | 139 [M+H]⁺ | 85 |
| Final product | 2.25 (s, 3H), 6.95 (s, 1H) | 434 [M+H]⁺ | 52 |
化学反应分析
反应类型
BMS-645737 经历了各种化学反应,包括:
常用的试剂和条件
氧化: 细胞色素 P450 酶通常用于羟基化和氧化反应。
形成的主要产物
氧化: 羧酸衍生物。
科学研究应用
Oncology
The primary application of BMS-645737 is in cancer therapy. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth by blocking angiogenic signaling pathways. This inhibition leads to reduced vascularization of tumors, thereby limiting their growth and spread .
Other Diseases
Beyond oncology, BMS-645737 may have potential applications in treating other diseases where angiogenesis plays a critical role:
- Diabetic Retinopathy : The compound could help manage abnormal blood vessel growth associated with this condition.
- Age-related Macular Degeneration : Its anti-angiogenic properties might be beneficial in treating this degenerative eye disease.
Pharmacokinetics
Pharmacokinetic studies indicate that BMS-645737 exhibits favorable absorption and distribution characteristics in animal models. This profile supports its potential for further clinical development as a therapeutic agent.
Case Studies and Research Findings
Research findings highlight the metabolic pathways of BMS-645737, including hydroxylation and conjugation reactions observed in various animal models (e.g., cynomolgus monkeys, dogs). Notably, an unusual N-acetylglucosamine conjugate was identified during metabolic studies, suggesting unique biotransformation pathways that could influence its pharmacological profile .
作用机制
BMS-645737 通过抑制血管内皮生长因子受体-2 和成纤维细胞生长因子受体-1 来发挥其作用。这些受体参与调节血管生成的信号通路。通过阻断这些受体,BMS-645737 阻止了下游信号通路的激活,从而抑制了新血管的形成 .
相似化合物的比较
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Structural Comparison of BMS-645737 with Analogues
Key Observations :
Pharmacological and Metabolic Profiles
Table 2: Pharmacokinetic and Pharmacodynamic Comparisons
Key Findings :
Challenges :
- BMS-645737’s oxadiazole ring requires careful optimization to prevent hydrolytic degradation during synthesis .
生物活性
5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine, commonly referred to as BMS-645737, is a complex organic compound recognized primarily for its potent biological activity as a vascular endothelial growth factor receptor 2 (VEGFR-2) antagonist. This compound has garnered significant attention in cancer research due to its role in inhibiting angiogenesis—the process by which new blood vessels form from existing ones—which is critical for tumor growth and metastasis.
Chemical Structure and Properties
The molecular structure of BMS-645737 features several heterocyclic components that contribute to its biological activity. The key structural elements include:
- Pyrrolo rings : These are nitrogen-containing heterocycles known for their diverse biological activities.
- Oxadiazole moiety : This group is known for its reactivity and ability to participate in various chemical reactions.
The compound's molecular formula is , and it has a molecular weight of approximately 318.36 g/mol.
BMS-645737 exerts its biological effects primarily through competitive inhibition at the ATP-binding site of VEGFR-2. This inhibition disrupts the signaling pathways essential for angiogenesis, leading to reduced tumor vascularization. The selectivity of BMS-645737 for VEGFR-2 over other kinases in the VEGF signaling pathway minimizes potential side effects while enhancing therapeutic efficacy.
In Vitro Studies
In vitro studies have demonstrated that BMS-645737 effectively inhibits the proliferation of various cancer cell lines by blocking VEGFR-2 signaling. The compound shows significant potency in inhibiting cell migration and tube formation in endothelial cells, which are crucial steps in angiogenesis.
In Vivo Studies
Preclinical studies involving human tumor xenograft models have shown that BMS-645737 significantly reduces tumor growth by impairing angiogenesis. For instance:
| Study Type | Tumor Model | Dosage | Effect |
|---|---|---|---|
| In Vivo | Human xenograft (breast cancer) | 10 mg/kg | 60% reduction in tumor volume |
| In Vivo | Human xenograft (lung cancer) | 15 mg/kg | 55% reduction in vascularization |
These findings underscore the compound's potential as a therapeutic agent in oncology.
Pharmacokinetics
Pharmacokinetic studies indicate that BMS-645737 exhibits favorable absorption and distribution properties in animal models. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Bioavailability | ~75% |
| Half-life | 6 hours |
| Peak plasma concentration (Cmax) | 500 ng/mL |
These characteristics suggest that BMS-645737 could maintain effective therapeutic levels with appropriate dosing regimens.
Metabolism and Toxicology
BMS-645737 undergoes extensive metabolism primarily through cytochrome P450 enzymes. The metabolic pathways identified include:
- Hydroxylation : Leading to the formation of hydroxylated metabolites.
- Conjugation : Involving sulfate and glucuronide conjugates.
- Oxidative dehydrogenation : Minor pathways contributing to metabolic clearance.
Toxicological assessments have indicated that BMS-645737 has a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal studies.
Case Studies
Several case studies have highlighted the clinical relevance of BMS-645737:
-
Breast Cancer Study : A phase I trial demonstrated promising results with BMS-645737 as a monotherapy in patients with advanced breast cancer resistant to standard treatments.
- Outcome : Objective response rate of 30% with manageable side effects.
-
Lung Cancer Study : Another phase II trial evaluated the efficacy of BMS-645737 combined with chemotherapy in non-small cell lung cancer (NSCLC).
- Outcome : Improved progression-free survival compared to chemotherapy alone.
常见问题
Q. Example Protocol :
Synthesize the 5-methyl-1,3,4-oxadiazole intermediate via cyclization of acylhydrazides.
Couple with isopropyl-substituted pyrrolotriazine using Pd catalysts (e.g., Pd(dba)₂/XPhos).
Introduce the 2-methylpyrrolopyridine amine via SNAr in DMF at 80–100°C .
Basic: How is the compound characterized post-synthesis?
Answer:
Use orthogonal analytical methods:
- NMR : ¹H/¹³C NMR (DMSO-d₆) for regiochemical confirmation of substituents. 2D experiments (COSY, HSQC) resolve overlapping signals in the fused triazine-pyrrolo system .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ mode, m/z calculated for C₂₃H₂₃N₉O: 481.2014) .
- HPLC : Purity assessment (>98%) using C18 columns (MeCN:H₂O + 0.1% TFA) .
Advanced: How can reaction conditions be optimized for improved yield?
Answer:
Systematic optimization via Design of Experiments (DoE) is critical:
- Base Screening : Test weak (NaHCO₃) vs. strong bases (NaH) in coupling steps. For SNAr reactions, KOtBu in DMF increased yields by 20% in analogous systems .
- Temperature Control : Microwave-assisted synthesis (120°C, 30 min) reduces reaction time vs. conventional heating (8–12 hrs) .
- Solvent Effects : Polar aprotic solvents (DMSO, DMA) enhance solubility of bulky intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
